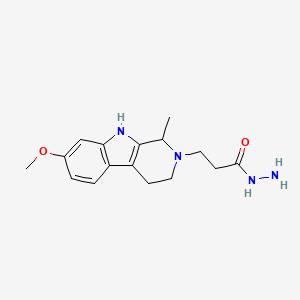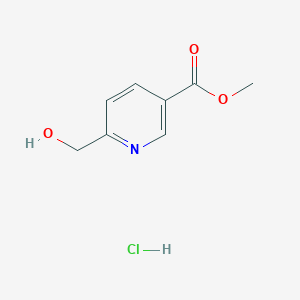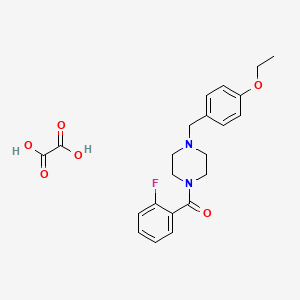![molecular formula C23H23N3O2 B4938627 2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)
2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as BIPP, is a pyrazolo[1,5-a]pyrimidine derivative that exhibits potential for use in scientific research. BIPP is a heterocyclic compound with a molecular formula of C24H24N4O2 and a molecular weight of 408.48 g/mol.
作用機序
BIPP exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. BIPP has been shown to be a potent and selective inhibitor of CK2, with an IC50 value of 0.9 μM. The selectivity of BIPP for CK2 over other kinases is thought to be due to its unique binding mode within the ATP-binding site.
Biochemical and Physiological Effects
The inhibition of CK2 activity by BIPP has been shown to have a variety of biochemical and physiological effects. In cancer cells, BIPP has been shown to induce apoptosis and inhibit cell proliferation. BIPP has also been shown to inhibit the growth of tumor xenografts in vivo. In addition, BIPP has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. BIPP has been shown to protect against oxidative stress-induced cell death and to improve mitochondrial function in neuronal cells.
実験室実験の利点と制限
BIPP has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. BIPP is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to the use of BIPP in lab experiments. BIPP has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the long-term effects of BIPP on cellular processes are not well understood, and further studies are needed to fully elucidate its mechanism of action.
将来の方向性
There are several future directions for the use of BIPP in scientific research. One potential application is in the development of new therapies for cancer and neurodegenerative diseases. BIPP has shown promise in preclinical studies as a potential therapeutic agent for these diseases, and further studies are needed to evaluate its efficacy and safety in clinical trials. Another future direction is in the development of new CK2 inhibitors based on the structure of BIPP. The unique binding mode of BIPP within the ATP-binding site of CK2 could be exploited to develop more potent and selective inhibitors of CK2. Finally, BIPP could be used as a tool for studying the role of CK2 in other cellular processes, such as cell migration and differentiation.
合成法
The synthesis of BIPP involves a multi-step process that includes the reaction of 2-aminopyrazole with 2-methoxybenzaldehyde to form 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This intermediate product is then reacted with benzyl bromide and isopropylamine to form the final product, BIPP. The synthesis of BIPP is a relatively straightforward process and can be achieved with high yield and purity.
科学的研究の応用
BIPP has been identified as a potential candidate for use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in a variety of cellular processes, including cell proliferation and survival. Dysregulation of CK2 activity has been implicated in the development and progression of various diseases, including cancer and neurodegenerative disorders. BIPP has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying the role of CK2 in disease pathogenesis.
特性
IUPAC Name |
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15(2)18-14-21(27)26-23(24-18)22(17-11-7-8-12-20(17)28-3)19(25-26)13-16-9-5-4-6-10-16/h4-12,14-15,25H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJBOTSCYRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)


![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
